3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21-22/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEAHXQAZJATBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves multiple steps, starting with the preparation of the indeno[1,2-c]pyridazinone core. One common method involves the cyclization of phenylhydrazone derivatives with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride . The oxime functional group is introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyridazine moiety, including 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, exhibit significant anticancer properties. A study reviewed various pyridazine derivatives and highlighted their effectiveness against different cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent. This application is particularly relevant in the context of increasing antibiotic resistance observed globally .
Photophysical Properties
This compound has been studied for its photophysical properties, which are crucial for applications in organic electronics and photonics. Its ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structure's stability under various environmental conditions enhances its suitability for long-term applications in electronic devices .
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes may exhibit unique catalytic properties or enhanced electronic characteristics, which can be useful in various chemical reactions or as catalysts in industrial processes.
Case Study 1: Anticancer Research
In a study published on the anticancer activity of pyridazine derivatives, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. The study concluded that further structural modifications could enhance its efficacy and selectivity against cancer cells.
Case Study 2: Material Development
A research project focused on the synthesis of new organic materials for electronic applications utilized this compound as a building block. The resulting materials demonstrated improved charge transport properties and stability under operational conditions, showcasing the compound's potential in developing next-generation electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and MAO-B Inhibition Data
Note: Specific inhibition data for the oxime derivative is unavailable in provided evidence, but its design aligns with SAR trends.
Positional Isomerism (3-Substitution)
- Meta-methylphenyl (3-MePh) : The 3-MePh group balances lipophilicity and steric tolerance, allowing optimal interaction with MAO-B’s entrance cavity . In contrast, the para-methylphenyl (4-MePh) isomer shows reduced potency (IC₅₀ = 1.5 μM vs. hypothesized <1 μM for 3-MePh), likely due to suboptimal alignment in the hydrophobic pocket .
- Ortho-methylphenyl (2-MePh) : The 2-MePh derivative exhibits even lower activity (IC₅₀ = 5.8 μM), as steric clashes disrupt binding .
Functional Group Modifications
- Oxime vs. However, direct comparative data is lacking.
- Trifluoromethyl (CF₃) substitution : Replacing the methyl group with CF₃ at the 3-position abolishes activity (IC₅₀ >100 μM), highlighting the intolerance for bulky, electron-withdrawing groups .
Substitution at the 8-Position
The 8-position accommodates extended hydrophobic side chains (e.g., benzyloxy or trifluorobutoxy), which enhance MAO-B binding. For example, compound 9a (8-benzyloxy, 3-Cl) achieves an IC₅₀ of 0.12 μM, underscoring the synergistic effect of 3- and 8-substituents . In contrast, substitution at the 7-position (a common regioisomer) reduces potency by >10-fold due to misalignment in the active site .
Species-Dependent Activity
Indeno-pyridazinones exhibit marked species specificity. This divergence arises from structural differences in the active site, such as the smaller substrate cavity in rMAO-B .
Key Research Findings and Implications
SAR Trends: 3-Position: Small, lipophilic groups (e.g., Me, Cl) optimize MAO-B inhibition. 8-Position: Hydrophobic extensions (e.g., benzyloxy) enhance binding via van der Waals interactions. Oxime Functionalization: Potential to improve selectivity and reversibility, though further kinetic studies are needed .
Clinical Relevance : The 3-(3-MePh) oxime derivative represents a promising lead for Parkinson’s disease therapy, combining high MAO-B selectivity and reversible inhibition to mitigate dietary tyramine interactions .
Limitations : Lack of in vivo data and precise oxime derivative inhibition metrics necessitates further preclinical evaluation.
Biological Activity
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a compound belonging to the pyridazinone derivatives, known for their diverse pharmacological activities. Its unique structure, which includes a pyridazinone core fused with an indene ring and an oxime functional group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H13N3O
- Molecular Weight : 287.315 g/mol
- CAS Number : 860787-95-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly regarding monoamine oxidase (MAO) activity. Research indicates that structural modifications at specific positions significantly influence MAO-inhibiting properties .
- Signaling Pathways : It modulates signaling pathways related to inflammation and apoptosis, potentially impacting cellular processes such as proliferation and survival.
1. Enzyme Inhibition
Research has shown that derivatives of the indeno[1,2-c]pyridazin-5-one core exhibit significant inhibition of type B monoamine oxidase (MAO-B), which is crucial in the metabolism of neurotransmitters. The presence of specific substituents on the indeno[1,2-c]pyridazin core can enhance or reduce this inhibitory effect .
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in various studies. Its structural features allow it to inhibit inflammatory mediators effectively. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. The compound's ability to induce apoptosis in cancer cell lines has been reported, indicating its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to prepare 5H-indeno[1,2-c]pyridazin-5-one derivatives, and how can substituents like the 3-methylphenyl group be introduced?
- Methodological Answer : The core structure is synthesized via multi-step reactions, often starting with 1-indanone derivatives. For example, 5-hydroxy-1-indanone serves as a precursor for functionalization at the C-3 position through nucleophilic substitution or coupling reactions . The 3-methylphenyl group is typically introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, followed by oxime formation using hydroxylamine under acidic conditions. Reaction optimization involves monitoring by TLC and purification via silica gel chromatography .
Q. How is the structural integrity and regiochemistry of substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming regiochemistry (e.g., substitution at C-7 vs. C-8). For example, crystallographic studies of 7-methoxy and 8-trifluorobutoxy derivatives revealed planar conformations stabilized by weak C–H···O hydrogen bonds and π-π stacking . Complementary techniques include H/C NMR (to resolve substituent environments) and HR-MS for molecular weight confirmation .
Q. What in vitro assays are used to screen for MAO-B inhibitory activity, and what parameters define potency?
- Methodological Answer : Recombinant human MAO-B is incubated with the compound and a fluorogenic substrate (e.g., kynuramine). IC values are determined via dose-response curves, with validation using selective inhibitors (e.g., selegiline). Potency is influenced by lipophilicity and electronic effects; for instance, 3-methyl-8-chlorobenzyloxy derivatives showed K values of 0.11 µM due to optimal hydrophobic interactions in the substrate cavity .
Advanced Research Questions
Q. How do substitution patterns (e.g., C-3 vs. C-8) impact MAO-B inhibition efficacy and selectivity over MAO-A?
- Methodological Answer : Substituent positioning alters binding modes. C-8 lipophilic groups (e.g., trifluorobutoxy) occupy the enzyme’s entrance cavity, enhancing MAO-B affinity, while C-3 substituents (e.g., methylphenyl) interact with the hydrophobic substrate pocket. Selectivity is quantified via pIC ratios (MAO-B/MAO-A), with 3,8-disubstituted derivatives achieving >7,000-fold selectivity . Molecular docking (e.g., AutoDock Vina) visualizes these interactions, correlating steric/electronic parameters with activity .
Q. What species-dependent differences exist in MAO-B inhibition, and how do they affect translational drug development?
- Methodological Answer : Human MAO-B exhibits distinct active-site topology compared to rat MAO-B, leading to divergent inhibitor potencies. For example, 5H-indeno[1,2-c]pyridazin-5-one derivatives showed 10–100x higher potency for human MAO-B, with no correlation (R <0.2) between species pIC values . Researchers must prioritize human enzyme assays early in lead optimization to avoid misleading preclinical data .
Q. How can QSAR models guide the design of high-potency MAO-B inhibitors in this chemical series?
- Methodological Answer : 3D-QSAR (e.g., CoMFA) incorporates steric, electrostatic, and lipophilicity potentials. For 66 analogs, a model (q=0.75, r=0.93) highlighted the importance of C-3 electron-withdrawing groups (e.g., -CF) and C-8 bulky substituents for enhancing potency . Validation via leave-one-out cross-confirmation ensures predictive reliability for novel analogs .
Q. What crystallographic evidence supports the binding mode of 5H-indeno[1,2-c]pyridazin-5-one derivatives in the MAO-B active site?
- Methodological Answer : Co-crystallization of MAO-B with inhibitors (e.g., 7-methoxy-2-[3-(trifluoromethyl)phenyl]) revealed planar stacking between the indenopyridazine core and Tyr398/Tyr435 residues. The 3-methylphenyl group occupies a sub-pocket lined by Leu164 and Ile199, while the oxime forms hydrogen bonds with Gln206 . MD simulations (e.g., GROMACS) further validate stability over 100 ns trajectories .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC values for structurally similar MAO-B inhibitors?
- Methodological Resolution : Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration) or regioisomeric impurities. For example, early studies misassigned C-7/C-8 substitution, leading to inflated potency claims. Rigorous HPLC purity checks (>95%) and regioselective synthesis (e.g., NOE NMR to confirm substitution sites) resolve such issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
